N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, commonly known as PIP4Kγ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis in Drug Analysis
A study by Ye et al. (2012) utilized nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, including compounds structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. This method offers a promising approach for the quality control of such compounds.
Metabolism in Clinical Trials
In the context of chronic myelogenous leukemia (CML) treatment, Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure. The research aimed at identifying the main metabolic pathways in humans, which is crucial for understanding the drug's effectiveness and safety.
Role in Histone Deacetylation Inhibition
A study by Zhou et al. (2008) focused on the synthesis and biological evaluation of a compound structurally related to this compound. The compound, an HDAC inhibitor, showed promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential in cancer therapy.
Anti-angiogenic and DNA Cleavage Studies
Research by Kambappa et al. (2017) on novel piperidine analogues, similar in structure to the compound , demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in developing anticancer agents.
Synthesis and Bioactivity of Benzamide Derivatives
Khatiwora et al. (2013) synthesized benzamide derivatives, including compounds structurally similar to this compound. They assessed these compounds for antibacterial activity, suggesting their potential in microbial infection control.
Development of Anti-Inflammatory and Analgesic Agents
In a study on novel heterocyclic compounds, Abu‐Hashem et al. (2020) synthesized derivatives structurally related to the compound of interest. They evaluated these compounds for anti-inflammatory and analgesic activities, indicating their potential in treating inflammation and pain.
Molecular Interaction Studies
Research by Shim et al. (2002) investigated the molecular interaction of a compound similar to this compound. This study enhances understanding of receptor-ligand interactions, beneficial for drug design.
Eigenschaften
IUPAC Name |
N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWLPKIIAKIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.